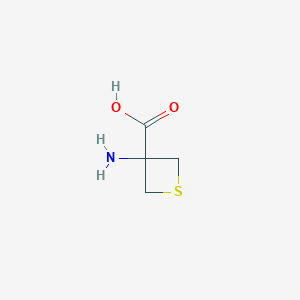

3-氨基噻烷-3-羧酸

描述

3-Aminothietane-3-carboxylic acid is a compound that falls within the category of amino acids, which are fundamental building blocks of peptides and proteins. Although the provided papers do not directly discuss 3-Aminothietane-3-carboxylic acid, they do provide insights into similar compounds, such as 3-aminotetrahydrothiophene-3-carboxylic acids and other amino carboxylic acid derivatives. These compounds are of interest due to their potential applications in medicinal chemistry and as building blocks for more complex molecules .

Synthesis Analysis

The synthesis of related compounds, such as monomethylsubstituted 3-aminotetrahydrothiophene-3-carboxylic acids, has been achieved through methods like the Strecker synthesis and the Bucherer-Bergs synthesis. These methods allow for the production of different stereoisomers of the amino acid derivatives . Additionally, the synthesis of 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives has been developed starting from [1.1.1]propellane, showcasing the versatility of synthetic approaches in creating rigid analogues of amino acids .

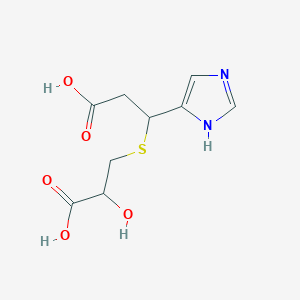

Molecular Structure Analysis

The molecular structure of these compounds is crucial as it determines their physical and chemical properties, as well as their biological activity. For instance, the configurations of 3-amino-2-methyltetrahydrothiophene-3-carboxylic acids have been elucidated using NMR spectroscopy, which is a powerful tool for determining the three-dimensional arrangement of atoms within a molecule . The stereochemistry of fluoro-β-amino acid residues has also been investigated, providing valuable structural data .

Chemical Reactions Analysis

The chemical reactivity of amino carboxylic acid derivatives is influenced by the presence of functional groups and the overall molecular structure. The papers discuss the reactivity of these compounds, such as the hydrolysis of N-formyl derivatives of 3-aminotropane-3-carboxylic acid to study the influence of the amino group's position . The stereochemical course of reactions with various reagents, such as (diethylamino)sulfur trifluoride (DAST), has been explored to understand the formation of fluoro-β-amino acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of amino acid derivatives are characterized by techniques such as IR, NMR, MS spectrometry, and elemental analyses. These properties include melting points, optical rotation, and spectroscopic characteristics, which are essential for the identification and application of these compounds. The CD spectra of synthesized β-hexapeptides have been discussed, providing insights into their conformational behavior . The hydrolysis rates and biological transport-inhibitory action of 3-aminotropane-3-carboxylic acids have been compared to understand the effects of structural differences on their properties .

科学研究应用

生物等排体的潜力

3-氨基噻烷-3-羧酸及其衍生物,如氧杂环-3-醇和噻烷-3-醇,已被探索作为羧酸官能团的生物等排体。这些化合物作为等排体替代品显示出前景,为药理活性化合物的设计提供了一种新颖的方法。这些衍生物已被评估其物理化学性质和在体外抑制类花生酸生物合成的潜力,证明了它们在药物化学中的重要性 (Lassalas 等,2017)。

药物化学中的不寻常氨基酸

不寻常的氨基酸,包括 3-氨基噻烷-3-羧酸,在现代药物化学中至关重要。它们是合成复杂分子的基本构建块,有助于创建结构-活性关系 (SAR) 研究的不同元素,并作为肽模拟药物的组成部分。它们独特的结构和功能使它们在药物开发过程中具有不可估量的价值 (Blaskovich,2016)。

羧酸的 C(sp3)–H 活化

羧酸(包括 3-氨基噻烷-3-羧酸)的 C(sp3)–H 活化是有机化学中一个重要的研究领域,它解决了有机化学中的挑战,并为分子转化提供了新的途径。最近的进展引入了新的配体、工具和策略,使基于 C–H 激活转化的游离脂肪羧酸得以利用,从而扩大了潜在化学反应的范围 (Uttry 和 van Gemmeren,2019)。

缓蚀

3-氨基噻烷-3-羧酸作为氨基酸中较广泛的一组,已经过研究其缓蚀性能。涉及量子化学计算和分子动力学模拟的研究探索了氨基酸的缓蚀作用,表明它们在保护材料免受腐蚀方面的潜力,突出了它们在工业环境中的适用性 (Kaya 等,2016)。

羧酸的酰胺化

该化合物与羧酸的酰胺化过程有关,在该过程中可用于形成酰胺。这一过程在各种有机化合物的合成中至关重要,展示了该化合物在有机合成和药物应用中的用途 (Lanigan 等,2013)。

属性

IUPAC Name |

3-aminothietane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO2S/c5-4(3(6)7)1-8-2-4/h1-2,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEDSDHIXKWUWHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CS1)(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80567106 | |

| Record name | 3-Aminothietane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Aminothietane-3-carboxylic acid | |

CAS RN |

138650-26-7 | |

| Record name | 3-Aminothietane-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80567106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

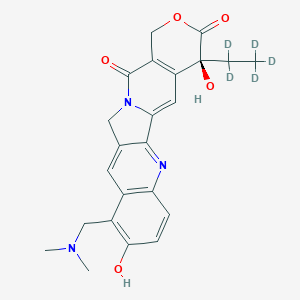

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

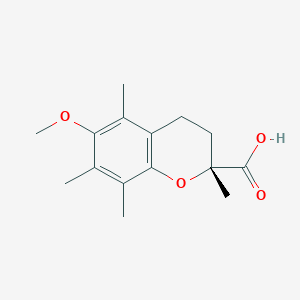

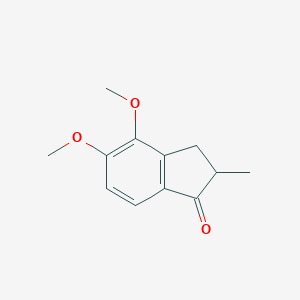

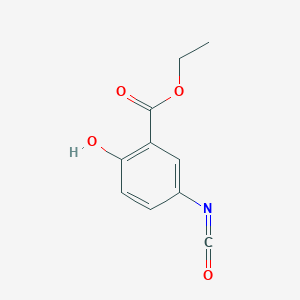

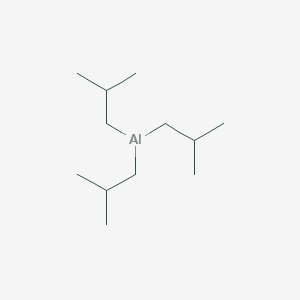

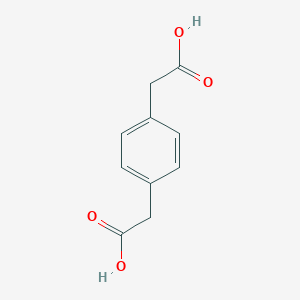

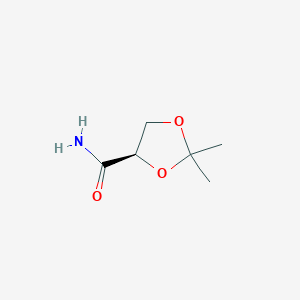

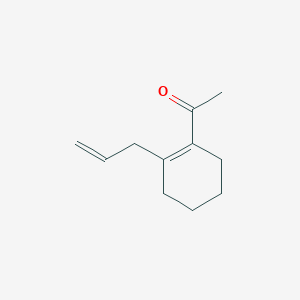

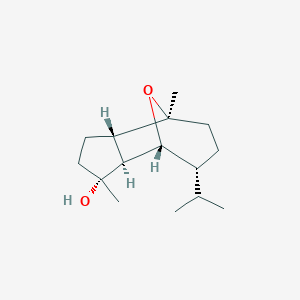

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。